(4-Methylstyryl)boronic acid
Description
Properties
IUPAC Name |
2-(4-methylphenyl)ethenylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7,11-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOBVKVXRDHVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies Involving 4 Methylstyryl Boronic Acid
Direct Synthesis Approaches
The direct synthesis of styrylboronic acids, including the 4-methyl substituted variant, is a critical first step for its use as a building block in further synthetic transformations.
The preparation of aryl and vinyl boronic acids from halogenated precursors is a well-established and common strategy in organic synthesis. One of the most traditional and widely used methods involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester at low temperatures. nih.gov This process begins with the formation of the organometallic reagent from a corresponding halogenated styrene. For instance, (4-methylstyryl)bromide would be reacted with magnesium to form the Grignard reagent, which is then treated with a borate ester like trimethyl borate, followed by acidic workup to yield (4-methylstyryl)boronic acid. nih.gov
Alternatively, modern cross-coupling techniques allow for the direct borylation of halogenated styrenes. Palladium-catalyzed reactions, particularly the Miyaura borylation, enable the coupling of vinyl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). nih.govorganic-chemistry.org This approach offers mild reaction conditions and demonstrates broad functional group tolerance. organic-chemistry.org Iridium-catalyzed C-H borylation of arenes has also emerged as a powerful method, which, while more commonly applied to arenes, can be adapted for vinyl systems, providing direct access to the desired boronic esters from unactivated C-H bonds. organic-chemistry.orgacs.org
Cross-Coupling Reactions Utilizing this compound
This compound is a key participant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.goved.ac.uk This reaction's success stems from its mild conditions, tolerance of various functional groups, and the general stability and low toxicity of the organoboron reagents. ed.ac.ukresearchgate.net
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base. youtube.commdpi.com The reaction with this compound allows for the stereoselective synthesis of various stilbene (B7821643) derivatives and other complex conjugated systems. mdpi.com
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and base. While early iterations of the reaction used catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], significant advancements have been made in developing more active and versatile catalyst systems. mdpi.comresearchgate.net Modern systems often employ a palladium(II) precatalyst, such as palladium acetate (Pd(OAc)₂), in combination with specialized phosphine (B1218219) ligands. researchgate.net
Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.com The development of sterically hindered and electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos), has dramatically expanded the scope of the Suzuki-Miyaura reaction, enabling the coupling of challenging substrates like aryl chlorides. mdpi.comntnu.no The optimization of reaction conditions is often an empirical process, with machine learning models now being employed to navigate the vast parameter space and identify general, high-yielding conditions for a wide range of substrates. chemistryviews.orgnih.gov
The following table summarizes the effect of different catalyst systems on a model Suzuki-Miyaura reaction.
| Catalyst Precursor | Ligand | Base | Solvent | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | 59% |
| Pd(dba)₂ | None | K₂CO₃ | Dioxane | <5% |
| Pd(PPh₃)₄ | None | Cs₂CO₃ | Toluene | 68-93% |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | High |
| XPhos Precatalyst | XPhos | K₃PO₄ | THF/H₂O | High |
This table presents illustrative data compiled from various sources to show general trends in catalyst system performance. mdpi.commdpi.comresearchgate.netntnu.no
The choice of solvent significantly impacts the rate and outcome of the Suzuki-Miyaura reaction. nih.gov Solvents are crucial for dissolving reactants, stabilizing catalytic intermediates, and modulating the activity of the base. nih.gov Common solvents include tetrahydrofuran (THF), toluene, and dioxane. researchgate.net
The inclusion of water, creating biphasic or aqueous solvent systems, is often beneficial. Water can enhance the rate of transmetalation, a key step in the catalytic cycle. researchgate.net The use of aqueous bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is common. mdpi.com However, the quality of the solvent is critical, as trace impurities can poison the catalyst and inhibit the reaction. heia-fr.chresearchgate.net For example, precursors used in the manufacturing of THF, if present as contaminants, can significantly decrease reaction conversion. researchgate.net While polar aprotic solvents like acetonitrile (MeCN) can be used, they can sometimes alter the selectivity of the reaction compared to nonpolar solvents like THF or alcohols. nih.gov
| Solvent | Base | Typical Outcome | Reference |
| THF | Aqueous K₂CO₃ | Generally high yields, good for many substrates. | heia-fr.chresearchgate.net |
| Toluene | Aqueous Cs₂CO₃ | Effective, particularly for chalcone synthesis. | mdpi.com |
| Dioxane | Aqueous K₂CO₃ | Often gives good yields. | researchgate.net |
| MeCN | K₂CO₃ | Can alter selectivity in certain systems. | nih.gov |
| Water (as sole medium) | Various | Promoted as a "green" solvent, effective with specific catalysts. | researchgate.net |
This table highlights common solvents and their general applicability in Suzuki-Miyaura reactions.
The electronic and steric nature of the substituents on both the boronic acid and the organic halide can profoundly influence the efficiency of the Suzuki-Miyaura coupling.
Copper-Mediated Cross-Coupling Reactions
Copper catalysis plays a pivotal role in modern organic synthesis, offering an economical and efficient alternative to palladium-catalyzed systems for certain transformations. This compound is a competent coupling partner in several copper-mediated reactions.
The Liebeskind-Srogl cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds by reacting a thioester with an organoboronic acid. The reaction is traditionally catalyzed by palladium but requires a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (CuTC), to facilitate the key transmetalation step under neutral conditions. wikipedia.orgresearchgate.net This makes it particularly useful for the synthesis of complex and base-sensitive molecules. wikipedia.org
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C–S bond of the thioester, followed by a crucial transmetalation step where the organic group from the boronic acid is transferred to the palladium center. This step is promoted by the copper(I) salt. The final step is reductive elimination, which yields the ketone product and regenerates the palladium(0) catalyst. wikipedia.org While the Liebeskind-Srogl reaction is broadly applicable to a range of aryl, vinyl, and alkyl boronic acids, specific examples detailing the use of this compound are not extensively documented in the literature. wikipedia.orgresearchgate.net However, based on the reaction's known tolerance for vinyl boronic acids, it is a viable method for coupling this compound with various thioesters to produce the corresponding α,β-unsaturated ketones.
The integration of visible light photoredox catalysis with transition metal catalysis has emerged as a powerful strategy for driving challenging cross-coupling reactions under mild conditions. Copper-catalyzed reactions, in particular, can be significantly enhanced by visible light. For instance, the copper(II)-catalyzed aerobic oxidative Chan-Lam coupling between aryl boronic acids and aniline derivatives shows marked improvement under visible-light-mediated photoredox catalysis. nih.gov This approach expands the scope of the reaction to include boronic acids that may be less reactive under thermal conditions. nih.gov
The proposed mechanism involves the excitation of a photocatalyst by visible light, which then engages in single-electron transfer (SET) processes that facilitate the copper catalytic cycle. While general methodologies for the visible-light-mediated coupling of aryl boronic acids have been established, specific applications utilizing this compound as a substrate are still an emerging area of research. The styrenic moiety's susceptibility to polymerization under radical conditions may present challenges, but with appropriate catalyst and reaction condition selection, this methodology holds promise for novel transformations of this compound.
Other Transition Metal-Catalyzed Coupling Reactions
Beyond purely copper-mediated systems, this compound is a potential substrate for a range of other transition metal-catalyzed reactions, which often employ copper as a co-catalyst.
Chan-Lam Coupling: The Chan-Lam reaction is a versatile copper-catalyzed method for forming carbon-heteroatom bonds, typically coupling boronic acids with amines, phenols, and other N- or O-nucleophiles. organic-chemistry.orgwikipedia.org The reaction is attractive due to its mild conditions, often running at room temperature and open to the air. organic-chemistry.org While the reaction is most common for arylboronic acids, styryl boronic acids have also been successfully employed as coupling partners. bldpharm.com This indicates that this compound can be effectively coupled with a wide range of amines and phenols to generate N-(4-methylstyryl) and O-(4-methylstyryl) products, respectively.
Stille Coupling: The Stille reaction creates carbon-carbon bonds by coupling an organotin compound with various organic electrophiles, catalyzed by palladium. wikipedia.org Boronic acids are not direct substrates in the Stille reaction, as the key transmetalation step involves an organostannane. Therefore, this reaction is not a direct synthetic methodology involving this compound itself.
Sonogashira Coupling: The Sonogashira reaction is a cornerstone of C-C bond formation, coupling terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Variations of this reaction, sometimes referred to as Sonogashira-type couplings, have been developed to couple terminal alkynes directly with boronic acids. These oxidative couplings often require a copper or other transition metal catalyst. Given its vinylboronic acid structure, this compound is a suitable precursor for the synthesis of 1,4-disubstituted enynes through such methodologies.
Derivatization and Functionalization Strategies
This compound can be readily converted into other valuable synthetic intermediates, expanding its utility in organic chemistry.
Boronic acids are often converted to their corresponding boronate esters to enhance their stability, improve solubility in organic solvents, and modify their reactivity in cross-coupling reactions. The most common derivative is the pinacol (B44631) ester, formed by the reaction of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This esterification is typically an equilibrium process that is driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent like magnesium sulfate. orgsyn.org
The resulting (E)-2-(4-methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a stable, crystalline solid that is easier to handle and purify than the parent boronic acid. It is a highly effective coupling partner in Suzuki-Miyaura and other cross-coupling reactions. The table below shows representative characterization data for analogous styryl boronate esters.
| Compound Name | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) | Reference |
|---|---|---|---|
| (E)-2-(4-Ethylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 7.37 (d, J=18.4 Hz, 1H), 7.35 (d, J=8.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 6.12 (d, J=18.4 Hz, 1H), 2.64 (q, J=7.6 Hz, 2H), 1.31 (s, 12H), 1.22 (t, J=7.6 Hz, 3H) | 149.5, 144.9, 135.2, 128.0, 127.1, 83.2, 28.9, 24.8, 15.6 | rsc.org |
| (E)-2-(3-Methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 7.369 (d, J = 18.4 Hz, 1H), 7.202- 7.297 (m, 3H), 7.096-7.115 (m, 1H), 6.147 (d, J = 18.4 Hz, 1H), 2.342 (s, 3H), 1.309 (s, 12H) | 149.65, 138.07, 137.40, 129.70, 128.44, 127.76, 124.22, 83.30, 24.80, 21.40 | rsc.org |
Recent advancements have established copper-catalyzed cross-coupling reactions as an efficient means for synthesizing organoselenides and organotellurides. These methods often utilize arylboronic acids as the aryl source. A particularly effective protocol involves the copper-catalyzed, solvent-free reaction of arylboronic acids with diorganyl dichalcogenides (Te/Se/S) under microwave irradiation. mdpi.comresearchgate.net This approach provides a mild and rapid synthesis of unsymmetrical diorganyl chalcogenides. mdpi.com
The reaction proceeds via a proposed catalytic cycle involving the formation of a copper-aryl species from the boronic acid, which then reacts with the dichalcogenide. This methodology is applicable to a broad range of substituted arylboronic acids. mdpi.comresearchgate.net Although this compound is not explicitly listed as a substrate in the seminal reports, the reaction's success with various electronically and sterically diverse arylboronic acids suggests its applicability for the synthesis of (4-methylstyryl)selenides and (4-methylstyryl)tellurides. The table below presents results for the synthesis of unsymmetrical tellurides and selenides using this copper-catalyzed method with representative arylboronic acids.
| Boronic Acid | Dichalcogenide | Product | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Diphenyl ditelluride | 4-Methoxyphenyl(phenyl)tellane | 90 |
| Phenylboronic acid | Di-p-tolyl ditelluride | Phenyl(p-tolyl)tellane | 89 |
| 4-Chlorophenylboronic acid | Diphenyl ditelluride | 4-Chlorophenyl(phenyl)tellane | 85 |
| 4-Methoxyphenylboronic acid | Diphenyl diselenide | 4-Methoxyphenyl(phenyl)selane | 87 |
| 4-Methylphenylboronic acid | Diphenyl diselenide | 4-Methylphenyl(phenyl)selane | 85 |
| 4-Chlorophenylboronic acid | Diphenyl diselenide | 4-Chlorophenyl(phenyl)selane | 80 |
Formation of Methylallyl Alkenes
The synthesis of methylallyl alkenes represents a significant application of this compound in carbon-carbon bond formation. Research has demonstrated that palladium-catalyzed cross-coupling reactions provide an effective route to these structures. Specifically, the reaction of this compound with 2-methyl-2-propen-1-ol, which can serve as both a reactant and the solvent, yields aromatic-(2-methylallyl) derivatives. researchgate.netorganic-chemistry.orgsemanticscholar.org This methodology is highlighted as an environmentally conscious approach to synthesizing terminal alkenes. organic-chemistry.org
Detailed studies have focused on optimizing reaction conditions to achieve high yields and minimize side reactions such as deboronation or isomerization, which can occur with certain boronic acids. researchgate.netsemanticscholar.orgnih.gov For the synthesis involving (E)-(4-methylstyryl)boronic acid, a specific protocol has been established, leading to the formation of (E)-1-Methyl-4-(4-methylpenta-1,4-dien-1-yl)benzene. nih.gov
The reaction is typically carried out under microwave irradiation in the presence of a palladium catalyst and a phosphine ligand. organic-chemistry.orgnih.gov Key components for a successful transformation include palladium(II) acetate as the catalyst precursor and Xantphos as the ligand. nih.gov The use of a strong base, such as cesium carbonate, has also been identified as important for improving yields in related cross-coupling reactions. organic-chemistry.org While higher temperatures can promote the reaction, they may also lead to undesired side reactions for some substrates. nih.gov However, for (E)-(4-methylstyryl)boronic acid, the methodology has proven to be efficient, providing the desired methylallyl alkene in a high yield. nih.gov
The successful synthesis of (E)-1-Methyl-4-(4-methylpenta-1,4-dien-1-yl)benzene from (E)-(4-methylstyryl)boronic acid underscores the utility of this organoboron compound in extending carbon chains and introducing complex alkenyl functionalities.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Product | Yield |
| (E)-(4-methylstyryl)boronic acid | 2-methyl-2-propen-1-ol | Palladium(II) acetate | Xantphos | (E)-1-Methyl-4-(4-methylpenta-1,4-dien-1-yl)benzene | 92% |
Mechanistic Investigations of 4 Methylstyryl Boronic Acid Reactivity
Exploration of Reaction Pathways and Catalytic Cycles
The most prominent reaction pathway for (4-Methylstyryl)boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a new carbon-carbon bond by coupling the styrenic carbon attached to boron with an organic halide or pseudohalide. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (e.g., vinyl or aryl halide) to a low-valent palladium(0) complex, forming a palladium(II) species.
Transmetalation : This is the key step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the this compound must be activated. A base is required to convert the neutral boronic acid into a more nucleophilic tetracoordinate boronate species, [ (4-CH₃C₆H₄CH=CH)B(OH)₃]⁻. This boronate then transfers the 4-methylstyryl group to the palladium(II) complex, displacing the halide. The precise mechanism of transmetalation can follow different pathways, such as the "oxo-palladium pathway" or the "boronate pathway," depending on the reaction conditions and substrates. mdpi.com
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the final cross-coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Recent advancements have focused on developing highly active "on-cycle" precatalysts that can enter the catalytic cycle without a separate activation step, which is particularly useful for sensitive boronic acids that might otherwise decompose. nih.gov
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Reactants | Products |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner. | Pd(0) complex, R'-X | R'-Pd(II)-X complex |
| Transmetalation | The organic group from the activated boronic acid is transferred to the palladium center. | R'-Pd(II)-X, [(R)B(OH)₃]⁻ | R'-Pd(II)-R complex, [XB(OH)₃]⁻ |
| Reductive Elimination | The two organic groups couple, and the C-C bond is formed, regenerating the Pd(0) catalyst. | R'-Pd(II)-R complex | R-R', Pd(0) catalyst |
Role of Lewis Acidity in Reaction Mechanisms
Boronic acids, including this compound, are Lewis acids due to the electron-deficient p-orbital on the boron atom. mdpi.com This Lewis acidity is fundamental to their reactivity.
In the context of the Suzuki-Miyaura reaction, the Lewis acidic boron center readily accepts a pair of electrons from a Lewis base, typically a hydroxide (B78521) ion (OH⁻) from the base used in the reaction. This interaction forms the aforementioned tetracoordinate boronate anion. The formation of this boronate species is critical as it increases the nucleophilicity of the 4-methylstyryl group, facilitating its transfer to the electrophilic palladium(II) center during the transmetalation step. mdpi.com
The electronic properties of the substituent on the styryl group influence the Lewis acidity of the boron atom. The methyl group at the para-position of the phenyl ring in this compound is an electron-donating group. This donation of electron density to the boron center slightly reduces its Lewis acidity compared to an unsubstituted styrylboronic acid.
Beyond cross-coupling reactions, the Lewis acidity of boronic acids allows them to act as catalysts for various organic transformations, such as dehydrations and acylations. In these roles, the boronic acid can activate alcohols or carboxylic acids by coordinating to an oxygen atom, making the substrate more susceptible to nucleophilic attack. youtube.com
Studies on Side Reactions and Their Mitigation
Several side reactions can compete with the desired cross-coupling pathway, reducing the efficiency of the process. For this compound, the primary side reactions are deboronation and isomerization.
Deboronation Processes and Mechanistic Insights
Protodeboronation is a common and detrimental side reaction in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. digitellinc.com In the case of this compound, this would lead to the formation of 4-methylstyrene (B72717). This process consumes the boronic acid, lowering the yield of the desired coupled product. digitellinc.com
The mechanism of protodeboronation can be either acid- or base-catalyzed. digitellinc.com In Suzuki-Miyaura reactions, the base-catalyzed pathway is particularly relevant. This process is often initiated by the formation of the boronate anion, which can then react with a proton source (like water) in a rate-limiting step to yield the deboronated product. digitellinc.com
Research indicates that vinyl boronic acids, as a class, are generally less susceptible to protodeboronation than many heteroaromatic boronic acids. researchgate.net However, the propensity for this side reaction is highly dependent on factors like pH, temperature, and the specific catalyst system employed. digitellinc.comresearchgate.net
Table 2: Mitigation Strategies for Protodeboronation
| Strategy | Mechanism of Action | Examples |
| Use of Boronic Esters | "Slow-release" of the boronic acid maintains a low concentration in solution, minimizing side reactions. digitellinc.com | MIDA boronates, pinacol (B44631) boronic esters. digitellinc.com |
| Catalyst/Ligand Choice | Employing highly active catalysts that promote a rapid rate of cross-coupling over deboronation. nih.gov | Use of bulky, electron-rich phosphine (B1218219) ligands. |
| Reaction Conditions | Optimizing base, solvent, and temperature to favor the desired reaction pathway. | Using milder bases or anhydrous conditions. nih.gov |
| Anhydrous Coupling | Direct transmetalation from boronic esters can bypass the need for aqueous basic conditions that promote protodeboronation. | Anhydrous Suzuki-Miyaura protocols. |
Isomerization Phenomena
For styrylboronic acids, which possess a carbon-carbon double bond, geometric (E/Z or cis/trans) isomerization is a potential side reaction. libretexts.orgbris.ac.uk this compound is typically synthesized and used as the thermodynamically more stable E-isomer. However, under certain reaction conditions, partial isomerization to the less stable Z-isomer can occur. nih.gov
This isomerization can be promoted by factors such as light, heat, or the presence of radical species. In the context of palladium-catalyzed reactions, isomerization of the double bond can sometimes be observed during the catalytic cycle, leading to a mixture of E and Z isomers in the final product. nih.gov This erodes the stereochemical purity of the reaction. To mitigate this, reactions are often run in the dark, at the lowest effective temperature, and for the shortest possible duration. The choice of catalyst and ligands can also influence the degree of isomerization.
Solution-Phase Equilibria Studies
In solution, boronic acids participate in several equilibria that dictate the concentration of the reactive species and can influence both the desired reaction and potential side reactions.
Monomer-Dimer Equilibria of Boronic Acids
In the solid state, boronic acids often exist as hydrogen-bonded dimers. researchgate.net In solution, a complex set of equilibria exists.
Hydration/Dehydration : In aqueous media, this compound is in equilibrium with its hydrated, anionic tetrahedral boronate form. The position of this equilibrium is pH-dependent; higher pH favors the formation of the boronate. nih.gov
R-B(OH)₂ + H₂O ⇌ [R-B(OH)₃]⁻ + H⁺
Self-Condensation (Trimerization) : In non-polar organic solvents or upon heating, boronic acids can undergo reversible self-condensation (dehydration) to form cyclic trimetric anhydrides known as boroxines. rsc.org
3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
These equilibria are important because they control the availability of the monomeric boronic acid, which is the species that is typically activated by base for cross-coupling reactions. The formation of stable boroxine (B1236090) trimers can sequester the boronic acid, potentially slowing down the catalytic cycle.
Table 3: Common Equilibrium Forms of this compound in Solution
| Species | Formula | Coordination at Boron | Conditions Favoring Formation |
| Boronic Acid | (4-CH₃C₆H₄CH=CH)B(OH)₂ | Trigonal Planar | Acidic to neutral aqueous solution, organic solvents |
| Boronate Anion | [(4-CH₃C₆H₄CH=CH)B(OH)₃]⁻ | Tetrahedral | Basic (high pH) aqueous solution |
| Boroxine | ((4-CH₃C₆H₄CH=CH)BO)₃ | Trigonal Planar | Aprotic organic solvents, high concentration, heating |
Interaction with Hydroxyl Anions
The interaction of this compound with hydroxyl anions (OH⁻) is a fundamental acid-base reaction according to the Lewis definition, where the boronic acid acts as a Lewis acid. This interaction leads to the formation of a tetracoordinate boronate anion, a process that is crucial to the compound's reactivity and its applications in various chemical transformations. The equilibrium is highly dependent on the pH of the solution.
The boron atom in this compound is electron-deficient and possesses a vacant p-orbital, making it susceptible to nucleophilic attack. In an aqueous solution, the hydroxyl anion acts as a Lewis base, donating a pair of electrons to the boron center. This results in a change in the hybridization of the boron atom from sp² in the trigonal planar boronic acid to sp³ in the tetrahedral boronate anion. This reversible equilibrium can be represented as follows:
R-B(OH)₂ + OH⁻ ⇌ [R-B(OH)₃]⁻
Here, R represents the 4-methylstyryl group. The position of this equilibrium is dictated by the concentration of hydroxyl anions, and therefore, the pH of the medium. At lower pH values, the equilibrium favors the neutral, trigonal boronic acid form. As the pH increases, the concentration of hydroxyl anions rises, shifting the equilibrium towards the formation of the anionic, tetrahedral boronate species. This pH-dependent behavior is a hallmark of boronic acid chemistry.
The formation of the boronate anion significantly alters the reactivity of the molecule. The tetrahedral geometry and the negative charge on the boronate species can influence its participation in subsequent reactions, such as cross-coupling reactions or interactions with diols.
To illustrate the typical pH-dependence of the equilibrium between a generic arylboronic acid and its corresponding boronate anion, the following table presents hypothetical data based on common pKa values for similar compounds.
| pH | % Trigonal Boronic Acid (R-B(OH)₂) | % Tetrahedral Boronate Anion ([R-B(OH)₃]⁻) |
|---|---|---|
| 6.5 | 99.0 | 1.0 |
| 7.5 | 90.9 | 9.1 |
| 8.5 | 50.0 | 50.0 |
| 9.5 | 9.1 | 90.9 |
| 10.5 | 1.0 | 99.0 |
The kinetics of the interaction between boronic acids and hydroxyl anions are generally very rapid, characteristic of a proton transfer reaction. The rate-determining step in many reactions involving boronic acids is often not the initial formation of the boronate but a subsequent transformation.
Spectroscopic techniques can be employed to study the equilibrium between the boronic acid and the boronate anion. For instance, ¹¹B NMR spectroscopy is a powerful tool for distinguishing between the trigonal and tetrahedral forms of boron. The sp²-hybridized boron of the boronic acid typically exhibits a broad signal at a lower field compared to the sharper, higher-field signal of the sp³-hybridized boron in the boronate anion.
The following table provides representative ¹¹B NMR chemical shift ranges for trigonal boronic acids and their corresponding tetrahedral boronate anions.
| Boron Species | Hybridization | Typical ¹¹B NMR Chemical Shift Range (ppm) |
|---|---|---|
| Trigonal Boronic Acid (R-B(OH)₂) | sp² | +27 to +33 |
| Tetrahedral Boronate Anion ([R-B(OH)₃]⁻) | sp³ | +3 to +7 |
Advanced Applications in Chemical Synthesis and Materials Science
Application in Complex Molecule Synthesis
The primary utility of (4-Methylstyryl)boronic acid in synthetic organic chemistry lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.govyoutube.com This reaction is a cornerstone of modern synthesis, enabling the efficient formation of carbon-carbon bonds. The vinylboronic acid moiety of the compound allows for the stereospecific introduction of the trans-4-methylstyryl group into a wide variety of organic scaffolds. orgsyn.org
This capability is particularly valuable in the construction of complex heterocyclic systems and natural product analogs. For instance, this compound has been utilized in the synthesis of substituted 6H-isoindolo[2,1-a]indol-6-ones. nih.govresearchgate.net This tetracyclic core structure is found in a number of biologically active compounds, and the ability to append substituents like the 4-methylstyryl group is crucial for developing analogs with tailored pharmacological profiles. nih.govbeilstein-journals.org The Suzuki coupling provides a direct and high-yielding route to these complex targets from appropriate halo-substituted precursors.
Furthermore, the stilbene (B7821643) backbone inherent in this compound is a key structural motif (pharmacophore) in many bioactive molecules, including the well-known phytoalexin, resveratrol (B1683913). nih.govbyu.eduresearchgate.net Researchers utilize this compound and similar styrylboronic acids as essential building blocks to synthesize novel resveratrol analogs. nih.govresearchgate.net By coupling it with various functionalized aryl or heteroaryl halides, chemists can systematically modify the stilbene structure to investigate structure-activity relationships (SAR) and develop new therapeutic agents, such as aromatase and quinone reductase 2 inhibitors for cancer chemoprevention. nih.gov
| Reaction Type | Role of this compound | Bond Formed | Catalyst/Conditions | Example Product Class |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Styrylating Agent | C(sp²) - C(sp²) | Palladium catalyst, Base | Substituted Stilbenes, Heterocyclic Compounds |
| Polycondensation | Monomer/Building Block | C(sp²) - C(sp²) | Palladium catalyst, Base | Conjugated Polymers (e.g., PPV derivatives) |
Role in Advanced Materials Development
The electronic and structural properties of this compound make it an important precursor for a range of advanced materials. Its rigid, conjugated structure is ideal for building the organic semiconductors that lie at the heart of modern electronics.
In the field of organic electronics, particularly in OLED technology, boronic acids are indispensable intermediates. nbinno.comuniss.ityoutube.com this compound is specifically used as a building block for the synthesis of larger π-conjugated molecules that function as emissive or charge-transport materials. bldpharm.comacrospharma.co.kr Through Suzuki coupling reactions, it can be coupled with dihaloarenes, such as 1,4-dibromobenzene, to produce oligo(phenylene vinylene) (OPV) type structures like 1,4-bis(4-methylstyryl)benzene. guidechem.com These materials possess the necessary photophysical properties, including high fluorescence quantum yields and suitable energy levels, for application in the emissive layers of OLED devices. researchgate.net The ability to construct these complex molecules from simple, well-defined precursors like this compound is critical for the rational design of new and more efficient OLED materials.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands or linkers. nih.govubd.edu.bn The structure of this compound makes it a potential candidate for incorporation into MOF architectures. The extended, rigid styryl portion can serve as a structural "strut" to build the framework, while the boronic acid group can either coordinate directly with the metal centers or, more commonly, be a functional group on a multitopic carboxylate ligand. semanticscholar.orgossila.comresearchgate.net Incorporating ligands with specific functionalities can tune the properties of the resulting MOF, such as its pore size, surface chemistry, and adsorptive or catalytic capabilities. While flexible ligands can induce dynamic properties in MOFs, the rigidity of the styryl backbone is advantageous for creating stable, porous structures. nih.gov
Beyond OLEDs, this compound is a valuable component for a broader class of organic electronic materials, including those for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its role is primarily in the synthesis of conjugated polymers via Suzuki polycondensation. In this step-growth polymerization, the boronic acid is reacted with a dihaloaromatic comonomer to build up long polymer chains with alternating aryl and vinyl units. The resulting polymers, which are derivatives of poly(p-phenylene vinylene) (PPV), are semiconductors whose electronic properties can be fine-tuned by the choice of the aromatic components. The 4-methyl group on the styryl unit can improve the solubility and processability of the final polymer, which is a crucial factor for fabricating thin-film devices.
Use as Catalysts or Promoters in Organic Transformations
While most commonly employed as a stoichiometric reagent in cross-coupling, the boronic acid functional group itself possesses catalytic activity. Boronic acids can function as mild, metal-free Lewis acid catalysts for a variety of organic transformations. rsc.orgresearchgate.net This activity stems from the electron-deficient nature of the boron atom, which can reversibly interact with and activate Lewis basic functional groups, particularly hydroxyls. nih.gov
Through the formation of covalent boronate ester intermediates, a boronic acid catalyst can activate alcohols for nucleophilic attack or carboxylic acids for dehydrative reactions like amidation and esterification. rsc.orgnih.gov For example, in the presence of a boronic acid catalyst, the condensation of a carboxylic acid and an amine to form an amide can proceed under milder conditions by avoiding the need for stoichiometric activating agents. Although specific studies highlighting this compound as the catalyst of choice are not prominent, its inherent chemical nature as a boronic acid means it is capable of participating in and promoting these types of transformations.
Applications in Biological Probing and Medicinal Chemistry Research
The unique reactivity of the boronic acid moiety has led to its widespread adoption in chemical biology and medicinal chemistry. nih.govnih.gov
As a member of the vinylboronic acid (VBA) class, this compound has potential applications in bioorthogonal chemistry. VBAs have been shown to be effective reactants in inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines. nih.govnih.gov This reaction is fast, biocompatible, and occurs in aqueous environments, making it suitable for labeling biomolecules like proteins in complex biological media, including cell lysates. nih.govnih.gov
Additionally, the boronic acid group is a key functional motif in the design of molecular probes and sensors. nih.gov Arylboronates are known to undergo oxidative deboronation in the presence of certain reactive oxygen species (ROS), such as hydrogen peroxide and peroxynitrite. frontiersin.org This reaction can be harnessed to create "turn-on" fluorescent probes, where the cleavage of the C-B bond releases a fluorophore, leading to a detectable signal. This allows for the sensitive detection of specific oxidants in biological systems. nih.gov
In medicinal chemistry, this compound serves as a crucial synthetic intermediate for creating libraries of bioactive compounds for drug discovery. nih.gov Its structural similarity to resveratrol makes it a valuable tool for synthesizing analogs aimed at various biological targets. nih.gov The boronic acid group itself is considered a "privileged" functional group in drug design; it can act as a bioisostere of carboxylic acids or phenols and form reversible covalent bonds with serine residues in the active sites of certain enzymes, leading to potent and selective inhibition. nih.gov
| Application Area | Chemical Principle | Target Molecule/Process | Outcome |
|---|---|---|---|
| Bioorthogonal Labeling | Inverse electron-demand Diels-Alder (iEDDA) reaction with tetrazines | Proteins, other biomolecules | Covalent labeling of target |
| Biosensing (ROS) | Oxidative Deboronation | Hydrogen peroxide, Peroxynitrite | Release of a reporter molecule (e.g., fluorophore) |
| Medicinal Chemistry | Suzuki coupling; Bioisosterism | Enzymes, Receptors | Synthesis of bioactive stilbene analogs |
Structure-Based Design and Bioisosteric Strategies
The design of enzyme inhibitors often relies on structure-based approaches, where the three-dimensional structure of a biological target is utilized to develop compounds that can specifically interact with the active site. This compound represents a scaffold that can be rationally designed to target specific enzymes. The styryl portion of the molecule, a vinyl group attached to a phenyl ring, provides a structural motif that can be tailored to fit into hydrophobic pockets or engage in π-stacking interactions within an enzyme's active site. The methyl group on the phenyl ring can further influence selectivity and binding affinity through steric and electronic effects.
The boronic acid functional group is a key component in the structure-based design of inhibitors for a variety of enzymes, particularly serine proteases and metalloenzymes. Boronic acids are known to form reversible covalent bonds with the catalytic serine or threonine residues in the active sites of proteases, mimicking the transition state of the enzymatic reaction. In the case of metalloenzymes, the boronic acid moiety can coordinate with the metal ion in the active site, such as the zinc ion in carbonic anhydrases. This interaction is central to the inhibitory activity of many boronic acid-containing drugs.
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. This strategy involves the substitution of a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity. The this compound scaffold can be considered in bioisosteric strategies. For instance, the styryl moiety can act as a bioisostere for other aromatic or heteroaromatic systems, allowing for the exploration of structure-activity relationships. The boronic acid group itself can be viewed as a bioisostere for other functional groups capable of forming key interactions with an enzyme's active site, such as carboxylic acids or hydroxamic acids, particularly in the context of binding to metal ions. The strategic application of bioisosteric modifications to the this compound core can lead to the development of more effective and safer therapeutic agents.
Theoretical Investigations of Interactions with Biomolecules and Biological Targets
Computational chemistry provides powerful tools to investigate the interactions between small molecules and their biological targets at an atomic level. Theoretical studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanism of action of enzyme inhibitors and in guiding the design of new therapeutic agents.
A notable example of the theoretical investigation of this compound involves its interaction with human α-carbonic anhydrase II (hCA II), a zinc-dependent metalloenzyme. A computational study employed DFT calculations at the B3LYP/6-311+G** level to explore the inhibition mechanism of a series of boronic acid derivatives, including (E)-(4-methylstyryl)boronic acid, towards hCA II. The active site of the enzyme, featuring a Zn²⁺ ion coordinated by three histidine residues and a hydroxide (B78521) ion, was modeled to simulate the binding process.
The theoretical calculations focused on determining the potential energy surface (PES) for the interaction between the boronic acid inhibitors and the enzyme's active site. These calculations revealed a square-planar transition state and a stable intermediate along the reaction pathway. The validity of the transition state structures was confirmed through further analyses, including intrinsic reaction coordinate (IRC) and vibrational frequency calculations.
A key finding from this theoretical investigation was the determination of the activation energies for the binding of the different boronic acid derivatives. Among the studied inhibitors, (E)-(4-methylstyryl)boronic acid demonstrated the highest activation energy barrier, calculated to be 62.14 kcal/mol. This result was consistent with experimental observations and suggests a lower binding affinity compared to other derivatives with lower activation energies. Such theoretical insights are invaluable for understanding the structure-activity relationships of this class of inhibitors and for the rational design of more potent carbonic anhydrase inhibitors. Frontier molecular orbital analysis and deprotonation enthalpy calculations further supported the findings regarding the inhibitory potency.
Below is a data table summarizing the key theoretical finding for (E)-(4-methylstyryl)boronic acid in this study.
| Compound | Biological Target | Theoretical Method | Key Finding |
| (E)-(4-methylstyryl)boronic acid | Human α-carbonic anhydrase II (hCA II) | Density Functional Theory (DFT) at B3LYP/6-311+G** level | Highest activation energy barrier (62.14 kcal/mol) among the studied inhibitors |
Theoretical and Computational Studies
Quantum Mechanical Investigations
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of (4-Methylstyryl)boronic acid. These methods are used to determine the molecule's electronic structure, molecular geometry, and energetic properties. dntb.gov.uanih.gov Ab initio methods and Density Functional Theory (DFT) are commonly employed to model such compounds. ufms.br
Key molecular properties of this compound that can be investigated using quantum chemical calculations include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculating the distribution of electrons within the molecule, which is crucial for understanding its reactivity. This includes mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions. ufms.br
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting the molecule's behavior in chemical reactions, particularly in cycloadditions or reactions involving charge transfer. mdpi.comnih.gov
Spectroscopic Properties: QM methods can predict spectroscopic data, such as NMR chemical shifts and UV-Visible absorption spectra, which can then be compared with experimental results for structure validation. nih.govresearchgate.net
For this compound, these calculations would reveal how the methyl group on the phenyl ring and the styryl vinyl group influence the electronic character of the boronic acid moiety, affecting its stability and reactivity in cross-coupling reactions.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a powerful and widely used computational tool for investigating the detailed mechanisms of chemical reactions involving boronic acids. mdpi.comresearchgate.netresearchgate.net It is particularly valuable for studying complex catalytic cycles like the Suzuki-Miyaura cross-coupling reaction, a cornerstone application for this compound. nih.govnih.gov
DFT calculations can elucidate the entire energy profile of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.netnih.gov For the Suzuki-Miyaura reaction involving this compound, a DFT study would typically investigate the three key steps of the catalytic cycle:
Oxidative Addition: The initial step where an aryl halide adds to the palladium catalyst. DFT can model the transition state and determine the activation energy for this step. nih.gov
Transmetalation: The transfer of the (4-methylstyryl) group from the boron atom to the palladium center. This is often the rate-determining step, and DFT is used to explore its mechanism, including the role of the base and the specific nature of the boron species (boronic acid vs. boronate). nih.gov
Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the cross-coupled product is released, regenerating the catalyst. nih.gov
A comparative DFT modeling study on Suzuki-Miyaura reactions involving different boronates highlighted the role of the organic moiety in the formation of various products and side reactions. mdpi.com Such studies provide a mechanistic rationale for experimentally observed outcomes and can guide the selection of ligands, bases, and solvents to improve reaction efficiency. researchgate.netnih.gov The table below illustrates the typical parameters computed in a DFT study of a reaction mechanism.
| Parameter | Description | Significance for this compound Reactions |
|---|---|---|
| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction step to occur. Calculated for each transition state. | Identifies the rate-determining step of the catalytic cycle and helps predict reaction kinetics. |
| Reaction Energy (ΔErxn) | The net energy change between products and reactants for a given step. | Determines if a step is exothermic (energetically favorable) or endothermic. |
| Intermediate Geometries | The optimized 3D structures of stable species along the reaction pathway. | Provides insight into the coordination environment of the palladium catalyst and the structure of key intermediates. |
| Transition State Geometries | The molecular structure at the peak of the energy barrier between two intermediates. | Reveals the nature of bond-making and bond-breaking processes during the reaction. |
Modeling of Intermolecular Interactions (e.g., in Co-crystals)
Computational modeling is an effective method to study and predict the intermolecular interactions that govern the formation of multi-component solids like co-crystals. diva-portal.org Boronic acids, including this compound, are excellent candidates for forming co-crystals due to the ability of the -B(OH)₂ group to act as a potent hydrogen-bond donor. acs.orgnih.gov
Theoretical methods are used to understand the nature and energetics of these non-covalent interactions, which is crucial for crystal engineering and designing materials with desired properties. diva-portal.org The primary computational techniques include:
Quantum Mechanical Calculations: DFT, often with dispersion corrections (e.g., DFT-D3), is used to compute binding energies and lattice energies in co-crystal systems. diva-portal.org These calculations provide deep insight into the strength and nature of intermolecular forces like hydrogen bonds and π-π stacking. diva-portal.org
Molecular Dynamics (MD) Simulations: MD can be used to model the dynamic behavior of molecules in the liquid and solid phases, helping to understand the self-assembly processes that lead to co-crystal formation. whiterose.ac.uk
Database Methods: Knowledge-based approaches that utilize information from crystallographic databases, such as the Cambridge Structural Database (CSD), can help predict the likelihood of co-crystal formation by identifying common supramolecular synthons (structural motifs formed by intermolecular interactions). mdpi.com
For this compound, modeling would focus on the strong O-H···N or O-H···O hydrogen bonds formed by the boronic acid group and potential π-stacking interactions involving the aromatic styryl system. acs.org Computational studies can predict the stability of potential co-crystals and help rationalize their solid-state structures and properties. nih.gov
Computational Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools for the in silico prediction of chemical reactivity and selectivity, which can significantly accelerate the process of reaction development. nih.govacs.org For boronic acids like this compound, a key challenge is managing side reactions, with protodeboronation (the cleavage of the C-B bond by a proton source) being one of the most significant degradation pathways. nih.govacs.orgacs.org
Recently, a mechanistic DFT-aided algorithm was developed to predict the rate of protodeboronation for a wide range of boronic acids. nih.govacs.org This model is built on the understanding that protodeboronation can proceed through several distinct mechanistic pathways. acs.org The rate of each pathway is correlated with a characteristic energy difference that can be calculated using DFT. nih.govacs.org By applying this algorithm, chemists can predict the stability of a given boronic acid under specific reaction conditions (e.g., pH), allowing them to select conditions that minimize this undesirable side reaction. acs.org
Beyond predicting side reactions, computational models can also predict the reactivity of different coupling partners in reactions like the Suzuki-Miyaura coupling. For instance, models have confirmed the general trend that boronic acids are more reactive than their corresponding boronic esters. researchgate.net Such predictive capabilities are invaluable for planning synthetic routes and troubleshooting reactions. acs.org
Applications of Machine Learning in Reaction Optimization
The optimization of chemical reactions, such as the Suzuki-Miyaura coupling, is a complex, multi-dimensional problem involving variables like catalyst, ligand, base, solvent, temperature, and concentration. chemistryviews.org Machine learning (ML) has emerged as a transformative tool to navigate this vast reaction space and accelerate the discovery of optimal conditions. beilstein-journals.orgchemrxiv.orgsemanticscholar.org
Instead of relying solely on chemical intuition or laborious one-variable-at-a-time screening, ML algorithms can learn complex relationships between reaction components and outcomes (e.g., yield) from experimental data. rsc.orgresearchgate.net The general workflow involves:
Data Collection: Gathering data from high-throughput experimentation (HTE), laboratory notebooks, or published literature. This data includes both successful and unsuccessful reactions to build a robust model. chemistryviews.orgrsc.org
Featurization: Converting molecules and reaction conditions into numerical descriptors that an ML model can understand.
Model Training: Using algorithms like deep neural networks or random forests to train a model that predicts the reaction outcome based on the input features. rsc.orgchemrxiv.org
Prediction and Optimization: The trained model can then predict the yield for new, unseen combinations of reactants and conditions, guiding chemists toward the most promising experiments. rsc.orgresearchgate.net
Recent studies have demonstrated the use of deep learning and Bayesian optimization to find the best catalysts and conditions for Suzuki-Miyaura reactions. rsc.orgnih.gov These models can be used in a "closed-loop" workflow where the algorithm suggests experiments, an automated robotic system performs them, and the results are fed back to the model for iterative improvement. chemistryviews.org For a reaction involving this compound, an ML model could predict the optimal palladium catalyst, base, and solvent combination to maximize the yield of the desired coupled product. rsc.org Reinforcement learning is another advanced technique being explored for the self-optimization of reactions in real time. aiche.org
| Input Features (Independent Variables) | Target (Dependent Variable) | Machine Learning Application |
|---|---|---|
| Molecular descriptors of this compound and coupling partner, catalyst type, ligand, base, solvent, temperature. | Reaction Yield (%) | Predicting the optimal set of conditions to maximize product yield for a specific Suzuki-Miyaura coupling reaction. rsc.orgresearchgate.net |
| Reactant structures, list of possible solvents and bases. | Classification (High/Low Yield) | Screening a large number of potential reaction conditions to identify a smaller, more promising set for experimental validation. rsc.orgchemrxiv.org |
| Current reaction conditions (e.g., temperature, flow rate). | Improved Yield/Selectivity | Guiding a sequence of experiments in a closed-loop, self-optimizing system to iteratively find the best reaction performance. chemistryviews.orgaiche.org |
Analytical Techniques for 4 Methylstyryl Boronic Acid and Its Derivatives
Spectroscopic Characterization Methods
Spectroscopy is fundamental to confirming the identity and purity of (4-Methylstyryl)boronic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for its structural characterization.
NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For boronic acids, various NMR-active nuclei, including ¹H, ¹³C, and ¹⁷O, offer complementary insights into the compound's structure and behavior in solution. A common challenge in the NMR analysis of boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, which can lead to complex or unintelligible spectra reddit.com. This equilibrium between the monomeric acid and the boroxine (B1236090) trimer must be considered during spectral interpretation.
Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for confirming the constitution of this compound. ethz.chethernet.edu.et These techniques map the carbon and hydrogen framework of the molecule.
¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its distinct proton environments. The aromatic protons on the methyl-substituted phenyl ring typically appear as doublets in the downfield region (approx. 7.0-8.0 ppm). The vinyl protons of the styryl group produce signals in the mid-field range (approx. 6.0-7.5 ppm), with their coupling constants providing information about the stereochemistry (E/Z isomerism) of the double bond. A sharp singlet corresponding to the methyl group protons is expected in the upfield region (approx. 2.4 ppm). The protons of the boronic acid hydroxyl groups (-B(OH)₂) often yield a broad singlet that can be exchangeable with D₂O. The position of this signal is highly dependent on concentration, solvent, and temperature.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. It will show distinct signals for the methyl carbon, the vinyl carbons, the aromatic carbons, and the carbon atom directly bonded to the boron atom (ipso-carbon). The signal for the ipso-carbon can sometimes be difficult to detect due to quadrupolar relaxation effects from the adjacent boron atom. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-(4-Methylstyryl)boronic acid Predicted values are based on standard chemical shift increments and data from analogous structures.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Methyl Protons (CH₃) | ¹H | ~2.4 | Singlet |
| Aromatic Protons | ¹H | ~7.2 - 7.8 | Doublets |
| Vinylic Protons (-CH=CH-) | ¹H | ~6.5 - 7.5 | Doublets |
| Boronic Acid Protons (-OH) | ¹H | Variable, broad | Singlet |
| Methyl Carbon (CH₃) | ¹³C | ~21 | Quartet |
| Aromatic Carbons | ¹³C | ~128 - 140 | Doublets/Singlets |
| Vinylic Carbons (-CH=CH-) | ¹³C | ~125 - 145 | Doublets |
| Ipso-Carbon (C-B) | ¹³C | ~135 | Singlet (often weak) |
While less common, Oxygen-17 (¹⁷O) NMR spectroscopy is a powerful tool for investigating the equilibria of boronic acids in solution. rsc.org This technique is highly sensitive to changes in the coordination and hybridization state of the boron atom, as these changes directly affect the electronic environment of the oxygen atoms in the B(OH)₂ group. rsc.org
Studies on substituted phenylboronic acids have demonstrated that ¹⁷O NMR can be used to monitor the equilibrium between the boronic acid and its corresponding boronate anion upon changes in pH. rsc.org It can also be used to study monomer-dimer equilibria. The ¹⁷O chemical shifts are influenced by substituents on the aromatic ring, providing insight into the electronic properties of the molecule. rsc.org
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information through the analysis of its fragmentation patterns. gbiosciences.comlibretexts.org The analysis of boronic acids by MS can be complicated by their thermal instability and tendency to form boroxines, which may be observed as major ions in the spectrum. rsc.org
Upon ionization in a mass spectrometer, the this compound molecule will form a molecular ion (M⁺). This ion is energetically unstable and can break apart into smaller, charged fragments. libretexts.org Common fragmentation pathways include the loss of water (H₂O), cleavage of the carbon-boron bond, and fragmentation of the styryl side chain. libretexts.orgchemguide.co.uk The presence of boron is often indicated by a characteristic isotopic pattern, as boron has two naturally occurring stable isotopes, ¹⁰B (20%) and ¹¹B (80%). nih.gov
Table 2: Potential Mass Spectrometry Fragments for this compound (C₉H₁₁BO₂) Molecular Weight of the ¹¹B isotope-containing molecule is approximately 162.08 g/mol .
| m/z Value (for ¹¹B) | Possible Fragment Ion | Formula | Notes |
| 162 | [M]⁺ | [C₉H₁₁BO₂]⁺ | Molecular Ion |
| 144 | [M - H₂O]⁺ | [C₉H₉BO]⁺ | Loss of a water molecule |
| 117 | [M - B(OH)₂]⁺ | [C₉H₉]⁺ | Cleavage of the C-B bond |
| 426 | [3M - 3H₂O]⁺ | [C₂₇H₂₇B₃O₃]⁺ | Boroxine trimer ion |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Separation and Quantitation
Chromatographic methods are essential for separating this compound from impurities, reaction mixtures, or complex matrices, and for its precise quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of boronic acids, including this compound, at trace levels. acs.orgscirp.org This method combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry.
The separation is typically achieved using a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid or 10 mM ammonium bicarbonate) and an organic solvent (typically acetonitrile). rsc.orgacs.org A gradient elution program is often used to achieve optimal separation from other components in the sample matrix. scirp.org
Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI). Quantification is performed using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. sciex.com In MRM, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of selectivity and sensitivity, allowing for quantification down to parts-per-million (ppm) or even lower levels. acs.orgscirp.org While some methods require derivatization to enhance sensitivity, recent advancements have enabled the direct and highly sensitive analysis of underivatized boronic acids. scirp.orgacs.org
Table 3: Illustrative LC-MS/MS Parameters for Arylboronic Acid Analysis
| Parameter | Typical Condition | Reference |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | acs.org |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Bicarbonate | acs.org |
| Mobile Phase B | Acetonitrile | rsc.org |
| Flow Rate | 0.25 - 0.5 mL/min | scirp.orgacs.org |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | scirp.orgmdpi.com |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | sciex.com |
| Precursor Ion | [M-H]⁻ or [M+H]⁺ | |
| Collision Gas | Argon or Nitrogen |
Ultra-High Performance Liquid Chromatography (UPLC-MS) for High-Throughput Analysis
Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as a powerful technique for the high-throughput analysis of this compound. This method offers significant advantages in speed and resolution, allowing for rapid quantification crucial in applications like reaction monitoring for Suzuki coupling processes. rsc.orgresearchgate.net
A key benefit of modern UPLC-MS methods is the ability to analyze boronic acids directly, often without the need for prior derivatization, which has traditionally been required to prevent dehydration. rsc.orgresearchgate.net For instance, a developed UPLC-electrospray ionization (ESI)-MS method successfully separated a wide range of boronic acids, including those with varied functional groups, with a run time as short as one minute. rsc.orgresearchgate.net Such methods typically employ columns like the Acquity BEH C18 and mobile phases consisting of an ammonium acetate buffer and an organic solvent like acetonitrile. rsc.orgresearchgate.net
Optimization of MS parameters is crucial to minimize the in-source formation of boroxines, dimers, and solvent adducts that can complicate data interpretation. rsc.orgresearchgate.net By carefully adjusting instrument settings, the predominant species detected can be the desired monomeric boronic acid. Highly sensitive tandem quadrupole mass spectrometers, such as the Xevo TQ Absolute, when coupled with an ACQUITY Premier System, can achieve exceptionally low limits of quantification (LOQ), ranging from 0.005 to 0.05 ng/mL for some mutagenic boronic acids. waters.com This level of sensitivity is vital for controlling impurities in pharmaceutical applications. waters.comscirp.org
The robustness of these methods is demonstrated by excellent recovery values, typically between 97.1% and 105.7%, and high precision, with relative standard deviations (RSD) below 2.0%. rsc.orgresearchgate.net
Table 1: Example UPLC-MS Parameters for High-Throughput Boronic Acid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | ACQUITY Premier I-Class System | waters.com |
| Mass Spectrometer | Xevo TQ Absolute Tandem Quadrupole MS | waters.com |
| Column | ACQUITY Premier BEH C18 | rsc.orgwaters.com |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | rsc.org |
| Mobile Phase B | Acetonitrile | rsc.org |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | scirp.orgsciex.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | sciex.com |
| Run Time | ~1-7 minutes | rsc.orgsciex.com |
| Achievable LOQ | 0.005 - 1.0 µg (compound dependent) | rsc.orgwaters.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of boronic acids, although it typically requires a derivatization step. The high polarity of boronic acids like this compound and their tendency to form non-volatile boroxines make them unsuitable for direct GC analysis. nih.gov Derivatization converts the polar analyte into a more volatile and thermally stable compound suitable for the GC system. researchgate.net
A common strategy involves the esterification of the boronic acid group. Reagents such as n-butylboronic acid can react with compounds containing 1,2- or 1,3-diols, but for the boronic acid itself, conversion to a less polar ester is necessary. gcms.cz For example, tetrahydroxydiboron (BBA), a related boron compound, can be derivatized to the more volatile bis(pinacolato)diboron (BPD) for GC-MS analysis. chromatographyonline.com Another approach involves reacting the boronic acid with triethanolamine to form a volatile triethanolamine borate, which facilitates GC measurement. nih.gov
The choice of derivatization reagent is critical and depends on the specific analyte and the desired outcome. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used technique to replace active hydrogens on hydroxyl groups with nonpolar trimethylsilyl (TMS) groups, thereby increasing volatility. sigmaaldrich.comgreyhoundchrom.com For enhanced sensitivity with an electron capture detector (ECD), nitrophenylboronic acids can be used to form stable boronate derivatives. vt.edu
Once derivatized, the analytes can be effectively separated by GC and detected with high sensitivity and specificity by MS. The GC-MS approach, particularly with Selected Ion Monitoring (SIM), has proven feasible and sensitive for detecting derivatized boronic compounds at low levels. chromatographyonline.com
Strategies for Mitigating Analytical Challenges
Addressing Boroxine and Dimer Formation in Analysis
A primary analytical challenge for this compound is its propensity to undergo reversible self-condensation. Three molecules of a boronic acid can dehydrate to form a stable, six-membered cyclic anhydride known as a boroxine. clockss.orgresearchgate.netwikipedia.org This equilibrium is influenced by factors such as temperature, solvent, and the electronic properties of the substituents on the aryl ring. clockss.orgresearchgate.net The formation of boroxine is an entropically driven process due to the release of three water molecules. researchgate.net
In addition to boroxines, boronic acids can form hydrogen-bonded dimers. nih.govresearchgate.netsemanticscholar.orgacs.org Computational studies have shown that a doubly hydrogen-bonded planar conformer is often the most stable form of the dimer. nih.govacs.org The formation of these dimers and trimers complicates analysis by depleting the monomeric analyte and introducing multiple species into the sample, which can lead to complex spectra and chromatographic profiles. rsc.orgresearchgate.net
Several strategies can be employed to mitigate these issues:
Method Optimization: In liquid chromatography, careful optimization of mobile phase composition, pH, and temperature can shift the equilibrium towards the monomeric boronic acid. rsc.orgresearchgate.net For mass spectrometry, adjusting ion source parameters can minimize the in-source formation of these aggregates. rsc.orgresearchgate.net
Solvent Choice: The choice of solvent is critical. While boroxine formation is a dehydration reaction, the hydrolysis of boroxines back to the boronic acid is typically rapid in the presence of water. nih.gov Therefore, using aqueous mobile phases in LC can help maintain the analyte in its monomeric form.
Derivatization: Converting the boronic acid to a derivative, as discussed previously, blocks the hydroxyl groups responsible for both boroxine and dimer formation, thus simplifying the analysis. chromatographyonline.com
Derivatization Methods for Enhanced Detection
Derivatization is a key strategy not only to overcome volatility issues for GC analysis but also to enhance detection sensitivity and selectivity in both GC and LC. researchgate.netacs.org By introducing a specific chemical moiety, the analyte's chromatographic behavior and its response to a particular detector can be significantly improved.
For this compound, several derivatization approaches can be considered:
Formation of Boronate Esters: Reaction with diols, such as pinacol (B44631), forms stable cyclic boronate esters. chromatographyonline.com This is a widely used method for GC-MS analysis. Other diols or bifunctional compounds can also be employed. gcms.cz
Fluorogenic Derivatization: For fluorescence-based detection, which offers high sensitivity, reagents that form fluorescent adducts can be used. For example, 2-naphthylboronic acid has been used as a fluorogenic chemosensor for compounds containing diol functionalities. nih.gov A similar principle could be applied by using a derivatizing agent that becomes fluorescent upon reacting with the boronic acid group.
LC-MS/MS Enhancement: Even in LC-MS, where direct analysis is often possible, derivatization can be used to improve ionization efficiency and achieve lower detection limits for trace-level quantification. acs.org For instance, derivatization of non-nitrogen-containing aryl boronic acids with N-methyliminodiacetic acid (MIDA) can enhance sensitivity in LC-MS/MS analysis. acs.org
Table 2: Selected Derivatization Reagents for Boronic Acid Analysis
| Reagent/Reagent Class | Purpose | Analytical Technique | Resulting Derivative | Reference |
|---|---|---|---|---|
| Silylating Reagents (e.g., BSTFA) | Increase volatility, thermal stability | GC-MS | Trimethylsilyl (TMS) ester | sigmaaldrich.comgreyhoundchrom.com |
| Pinacol | Increase volatility, stabilize for GC | GC-MS | Pinacol boronate ester | chromatographyonline.com |
| Triethanolamine | Increase volatility | GC-MS | Triethanolamine borate | nih.gov |
| N-methyliminodiacetic acid (MIDA) | Enhance ionization and sensitivity | LC-MS/MS | MIDA boronate | acs.org |
By selecting the appropriate analytical technique and employing strategic mitigation and derivatization methods, the challenges associated with the analysis of this compound can be effectively managed, enabling robust and accurate characterization.
Future Research Directions
Development of Novel Synthetic Pathways for (4-Methylstyryl)boronic Acid and its Analogs
While established methods for synthesizing vinyl and styryl boronic acids exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. The exploration of novel catalysts and reaction conditions is paramount for accessing this compound and a wider array of its structural analogs with varied electronic and steric properties.
Key areas for development include:
Catalyst-Free and Metal-Free Borylation: A significant advancement would be the development of synthetic methods that avoid transition metal catalysts. Recent progress in photoinduced, metal-free borylation of haloarenes presents a promising, greener alternative that could potentially be adapted for styryl systems. organic-chemistry.org
Continuous Flow Synthesis: The application of flow chemistry offers substantial advantages for the synthesis of boronic acids, including rapid reaction times, improved safety for handling reactive intermediates like organolithium reagents, and scalability. organic-chemistry.orglookchem.comfigshare.com Future work could establish a continuous flow process for the multi-gram scale production of this compound, enabling its wider availability for industrial applications. lookchem.comfigshare.com
Decarboxylative Borylation: A novel technique that transforms abundant carboxylic acids into boronic acids using inexpensive nickel catalysts could revolutionize the synthesis of boronic acid analogs. drugdiscoverytrends.com Applying this "decarboxylative borylation" to substituted cinnamic acids would provide a new strategic route to a diverse library of styrylboronic acids. drugdiscoverytrends.com
Advanced Cross-Metathesis: Ruthenium-catalyzed olefin cross-metathesis provides a pathway to functionalized vinyl boronates. acs.org Further exploration of this method could yield highly substituted and functionalized analogs of this compound, which are difficult to access through traditional means.
Table 1: Comparison of Emerging Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Research Focus for this compound |
| Metal-Free Borylation | Reduced cost, lower toxicity, simplified purification | Adaptation of photoinduced protocols for vinyl halides or styrenic precursors. |
| Continuous Flow | High throughput, enhanced safety, scalability | Development of a robust, high-yield flow process from 4-methylstyrene (B72717) or its derivatives. lookchem.comfigshare.com |
| Decarboxylative Borylation | Use of inexpensive starting materials, broad substrate scope | Application to 4-methylcinnamic acid and its derivatives to generate novel analogs. drugdiscoverytrends.com |
| Olefin Cross-Metathesis | Access to complex, functionalized analogs | Reaction of 1-propenyl pinacol (B44631) boronate with various 4-methylstyrene derivatives. acs.org |
Elucidation of Underexplored Mechanistic Aspects in Complex Reaction Systems
This compound is a key participant in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. While the general catalytic cycle is well-understood, finer mechanistic details, particularly concerning the transmetalation step, remain areas of active investigation. A more profound understanding of these mechanisms will enable the rational design of more efficient catalysts and the optimization of reaction conditions.
Future mechanistic studies should focus on:
The Transmetalation Step: This is often the rate-determining step of the Suzuki-Miyaura coupling. rsc.org Recent computational and kinetic studies have begun to clarify how the organic group is transferred from boron to palladium, revealing that boronic esters can transmetalate directly without prior hydrolysis. nih.gov Further investigation using this compound and its various ester derivatives (e.g., pinacol, MIDA esters) could elucidate the precise influence of the styryl group's electronics and sterics on transmetalation rates and pathways. nih.govsigmaaldrich.com Computational studies, using Density Functional Theory (DFT), will be invaluable in comparing the energy barriers for different pathways and predicting optimal reaction partners. nih.govresearchgate.net
Heck-Matsuda Reaction Dynamics: As a styrenyl compound, derivatives of this compound can be synthesized via Heck-type reactions. The Heck-Matsuda reaction, which uses arenediazonium salts, offers advantages such as phosphine-free conditions and rapid rates. wikipedia.org The catalytic cycle involves oxidative addition, carbopalladation, and elimination steps. wikipedia.org Mass spectrometry studies have revealed complex interactions within the palladium coordination sphere. wikipedia.org Future research could probe the specific intermediates formed when styrylboronic acids or related olefins are involved, particularly to understand factors controlling regioselectivity and stereoselectivity. nih.gov
Role of Additives and Solvents: The choice of base and solvent significantly impacts the efficiency of cross-coupling reactions. The base is known to activate the boronic acid, enhancing the polarization of the C-B bond and facilitating transmetalation. organic-chemistry.org However, the precise nature of the pre-transmetalation intermediates involving the boronate, the base, and the palladium complex is not always clear. nih.gov Detailed kinetic and spectroscopic studies with this compound could provide a clearer picture of these interactions.
Expansion of Diverse Applications in Chemical Sciences and Emerging Technologies
The unique structure of this compound, combining a reactive boronic acid with a π-conjugated styryl backbone, makes it an attractive building block for advanced materials and biologically active molecules. Future research should aim to exploit these features to develop novel applications.
Promising areas for application-driven research include:
Organic Electronics: The π-conjugated system of the styryl group is a fundamental component of organic semiconductors. Boronic acids are indispensable for building the complex conjugated systems used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs) via Suzuki-Miyaura coupling. sigmaaldrich.comnbinno.com Future work could involve incorporating this compound into novel conjugated polymers and small molecules to tune their electronic and optical properties for next-generation electronic devices. nih.gov
Fluorescent Sensors: Boronic acids are known to bind reversibly with diols, a feature widely used in designing fluorescent sensors for saccharides like glucose. rsc.orgbath.ac.uk The styryl moiety can act as a fluorophore. By designing analogs of this compound with appended recognition sites or integrating them into larger systems, novel sensors for biologically important diols, ions, or reactive oxygen species could be developed. rsc.orgnih.gov The fluorescence properties could be modulated by the binding event, providing a detectable signal. mdpi.com
Medicinal Chemistry: Boronic acids are a privileged class of compounds in drug discovery, with notable examples including the proteasome inhibitor bortezomib. wikipedia.org They can act as inhibitors for serine proteases and other enzymes. wikipedia.orgnih.gov The styryl scaffold is also present in many biologically active natural products. Future research could explore the synthesis and biological evaluation of derivatives of this compound as potential enzyme inhibitors or as building blocks for more complex therapeutic agents. nih.govresearchgate.net
Responsive Materials: Polymers and hydrogels functionalized with boronic acids can exhibit stimulus-responsive behavior, as the reversible binding with diols can be used to form dynamic crosslinks. nih.govutwente.nl This allows for the creation of "smart" materials that respond to changes in pH or the concentration of sugars. Integrating the this compound moiety into polymers could lead to new materials for controlled drug delivery, tissue engineering, or self-healing applications. utwente.nl
Table 2: Potential Future Applications of this compound
| Application Area | Rationale | Key Research Objective |
| Organic Electronics | Styryl group provides π-conjugation; boronic acid enables polymer synthesis. nbinno.com | Synthesize novel copolymers using this compound and evaluate their charge transport and emissive properties for OLEDs/OPVs. nih.gov |
| Fluorescent Sensors | Boronic acid binds analytes (e.g., diols); styryl moiety acts as a fluorophore. rsc.orgbath.ac.uk | Design and synthesize derivatives that exhibit a significant change in fluorescence upon binding to target molecules like glucose or ROS. |
| Medicinal Chemistry | Boronic acids can inhibit enzymes; styryl scaffold is common in bioactive molecules. wikipedia.org | Screen this compound and its analogs for inhibitory activity against therapeutic targets like serine proteases. |
| Smart Hydrogels | Boronic acid forms reversible crosslinks with diols. utwente.nl | Incorporate the compound into polymer backbones to create hydrogels that respond to glucose levels for potential insulin (B600854) delivery systems. |
Q & A
Q. What synthetic strategies minimize boroxine formation during the synthesis of (4-Methylstyryl)boronic acid?
To prevent trimerization/dehydration, derivatize the boronic acid with diols (e.g., pinacol) to form stable esters during synthesis. Post-synthesis purification via chromatography under anhydrous conditions is recommended. For analytical validation, use MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as an in situ esterification matrix to suppress dehydration artifacts .
Q. Which analytical techniques are most reliable for characterizing this compound?
MALDI-MS coupled with DHB matrix esterification enables direct analysis by stabilizing the boronic acid. Alternatively, pre-derivatization with sugars (e.g., fructose) forms cyclic esters, allowing characterization via LC-MS/MS without dehydration interference. NMR (¹¹B and ¹H) can also confirm purity and structure .
Q. How does the methylstyryl moiety influence the compound’s electronic properties compared to phenylboronic acid?
The styryl group enhances π-conjugation, increasing electron-withdrawing effects and potentially improving binding affinity for diols. Fluorescence titration or computational modeling (DFT) can assess electronic perturbations and binding kinetics .
Q. What buffer conditions stabilize this compound in aqueous biological assays?
Maintain pH >8 to promote boronate ester formation with endogenous diols. Add stabilizers like bovine serum albumin (BSA) to prevent aggregation. For long-term storage, lyophilize in anhydrous solvents .
Advanced Research Questions
Q. How can computational methods optimize this compound for sensor applications?
Apply principal component analysis (PCA) on QSAR descriptors to cluster boronic acids by structural features. Use k-means clustering to select analogs spanning chemical space, then validate binding affinity via SPR or fluorescence assays. This data-driven approach identifies structural motifs that enhance diol selectivity .
Q. What kinetic parameters are critical for evaluating its interaction with diols, and how are they measured?
Use stopped-flow kinetics to determine association/dissociation rates (kon, koff) under physiological pH. Fluorescence quenching or SPR can track real-time binding. For example, kon values for fructose typically exceed glucose due to faster equilibration .
Q. How can non-specific interactions be minimized in glycoprotein detection assays using this compound?
Optimize buffer ionic strength and pH to reduce electrostatic interference. Introduce competitive elution with sorbitol or use surface-blocking agents (e.g., BSA). Validate specificity via SPR with negative controls (e.g., non-glycosylated proteins) .
Q. What strategies resolve contradictions in reported binding affinities for glycoproteins?
Systematically vary experimental conditions (pH, temperature, co-solvents) to isolate thermodynamic vs. kinetic contributions. Cross-validate using orthogonal techniques (e.g., ITC for ΔH/ΔS, SPR for kinetics). Control for secondary interactions by comparing binding in borate vs. phosphate buffers .
Q. How can MALDI-MS/MS improve sequencing of peptide conjugates containing this compound?
On-plate DHB esterification stabilizes boronic acid moieties, enabling high-throughput sequencing of branched peptides. For libraries, combine DHB derivatization with collision-induced dissociation (CID) to fragment esters without disrupting the peptide backbone .
Q. What role does stereochemistry play in its therapeutic potential as a proteasome inhibitor?
The styryl group’s geometry may influence binding to catalytic threonine residues in proteasomes. Co-crystallization studies (X-ray) or molecular docking can map steric effects. Compare IC50 values of enantiomers synthesized via asymmetric catalysis .
Methodological Notes
- Data Contradictions : Always report buffer composition and purity metrics (e.g., HPLC traces) to ensure reproducibility.
- Sensor Design : Prioritize boronic acids with ortho-substituents to enhance diol-binding rigidity and selectivity .
- Drug Discovery : Use boronic acid bioisosteres (e.g., carbamates) to improve pharmacokinetics while retaining target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
